REACTION_CXSMILES
|
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14]>>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CCC1)C)C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300-ml 4-necked flask equipped with a condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
Thereafter, the reaction was carried out for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
WASH
|
Details
|
was washed with of 100 g of toluene and 100 g of water
|
Type
|
CUSTOM
|
Details
|
by separating an organic layer from an aqueous layer
|
Type
|
WASH
|
Details
|
After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
the organic layer formed
|
Type
|
CUSTOM
|
Details
|
was separated from an aqueous layer
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled off from the organic layer by an evaporator under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(CCC1)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14]>>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CCC1)C)C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300-ml 4-necked flask equipped with a condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
Thereafter, the reaction was carried out for 3 hours at the same temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
WASH
|
Details
|
was washed with of 100 g of toluene and 100 g of water
|
Type
|
CUSTOM
|
Details
|
by separating an organic layer from an aqueous layer
|
Type
|
WASH
|
Details
|
After further washing thrice the organic layer with 100 g of a saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
the organic layer formed
|
Type
|
CUSTOM
|
Details
|
was separated from an aqueous layer
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled off from the organic layer by an evaporator under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(CCC1)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |